molecular formula C29H30BrN3O5 B11627202 Diethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Diethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11627202
M. Wt: 580.5 g/mol
InChI Key: JGQSJEHCWFXHLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a pyridine-pyrazole hybrid molecule characterized by:

  • A 1,4-dihydropyridine (DHP) core with ester groups at positions 3 and 3.
  • A 2,6-dimethyl substitution on the DHP ring.
  • A pyrazole ring substituted at position 3 with a 3-bromo-4-methoxyphenyl group and at position 1 with a phenyl group.

This structural framework is associated with diverse biological activities, including antimicrobial and anti-inflammatory properties, as observed in related compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: The initial step involves the condensation of 3-bromo-4-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.

    Formation of the dihydropyridine ring: The pyrazole derivative is then subjected to a Hantzsch dihydropyridine synthesis. This involves the reaction of the pyrazole with ethyl acetoacetate, formaldehyde, and ammonium acetate under reflux conditions to form the dihydropyridine ring.

    Esterification: The final step involves the esterification of the dihydropyridine derivative with ethanol to form the diethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.

    Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives with different substitution patterns.

    Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Table 1: Chemical Structure Overview

ComponentDescription
PyrazoleA five-membered ring known for its pharmacological properties.
PyridineA six-membered aromatic ring that contributes to the compound's stability.
BromineA halogen that increases the compound's electrophilicity.
MethoxyAn alkoxy group that enhances solubility and biological activity.

Biological Activities

Recent studies have highlighted the compound's promising biological activities:

  • Antioxidant Properties : Molecular docking studies suggest that derivatives of pyrazole compounds exhibit strong antioxidant capabilities, which can be beneficial in preventing oxidative stress-related diseases .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing potential in modulating inflammatory pathways .
  • Anticancer Activity : Research indicates that similar pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Therapeutic Potential

The diverse biological activities of diethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate suggest several therapeutic applications:

Table 2: Potential Therapeutic Applications

ApplicationMechanism of ActionReferences
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis in cancer cells
NeuroprotectivePotential modulation of neuroinflammation

Case Studies

Several studies have documented the synthesis and evaluation of this compound and its derivatives:

  • Synthesis and Characterization : A study reported the synthesis of various pyrazole derivatives using this compound as a precursor. Characterization was performed using NMR and mass spectrometry techniques to confirm structural integrity .
  • Biological Evaluation : In vitro assays demonstrated that compounds derived from this compound exhibited significant cytotoxicity against several cancer cell lines while showing minimal toxicity to normal cells .

Mechanism of Action

The mechanism of action of Diethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with calcium channels. The compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This leads to a decrease in intracellular calcium levels, resulting in vasodilation and reduced blood pressure. The molecular targets include the alpha-1 subunit of the L-type calcium channels, and the pathways involved include the inhibition of calcium-dependent signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons with Analogues

Substituent Effects on Crystal Packing and Conformation

The target compound’s 3-bromo-4-methoxyphenyl substituent introduces steric bulk and electronic effects distinct from analogues. Key comparisons include:

Table 1: Crystallographic Data for Structural Analogues

Compound (Pyrazole Substituent) Crystal System Space Group Cell Parameters (Å, °) Hydrogen Bonding Patterns Reference
Target: 3-bromo-4-methoxyphenyl Not reported
4-Methoxyphenyl () Triclinic P1 a = 8.5800, b = 11.1286, c = 11.4996
α = 94.425°, β = 99.191°, γ = 92.992°
C–H···O and N–H···O interactions
Phenyl () Not specified
3-Chlorophenyl () Monoclinic a = 14.23, b = 6.89, c = 15.21 N–H···O and C–H···Cl interactions

Key Observations:

  • The 4-methoxyphenyl analogue () crystallizes in a triclinic system with significant angular deviations (α, β, γ ≈ 90–100°), suggesting a distorted packing arrangement due to methoxy group interactions .
  • The 3-chlorophenyl derivative () adopts a monoclinic system, likely influenced by halogen-mediated interactions (e.g., C–H···Cl) .

Electronic and Steric Effects of Substituents

  • Bromo vs. Methoxy/Methyl Groups: The bromine atom’s electronegativity and polarizability could alter electron density distribution, affecting reactivity and intermolecular interactions (e.g., halogen bonding) compared to methoxy or methyl groups .
  • Positional Isomerism: The 3-bromo-4-methoxy substitution on the phenyl ring introduces ortho-para directing effects distinct from analogues with substituents at other positions (e.g., 4-methoxy in ).

NMR and IR Spectral Trends

While direct spectroscopic data for the target compound are lacking, trends from analogues () suggest:

  • 1H-NMR: Methoxy groups typically resonate as singlets near δ 3.8–4.0 ppm, while aromatic protons adjacent to bromine may show downfield shifts due to electron-withdrawing effects .
  • 13C-NMR: The carbonyl carbons of ester groups (≈170 ppm) and brominated aromatic carbons (≈125–135 ppm) would be key identifiers .

Biological Activity

Diethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate (referred to as Compound A) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Compound A is synthesized through multi-step organic reactions. The synthesis typically involves the use of specific catalysts and solvents to achieve high yields and purity. The compound's structure includes a pyridine core substituted with various functional groups, which contribute to its biological activity.

Key Synthetic Steps:

  • Formation of the pyrazole ring through condensation reactions.
  • Introduction of the bromo and methoxy groups on the phenyl ring.
  • Dihydropyridine formation via cyclization.

Biological Activity

The biological activity of Compound A has been explored in various studies, focusing on its pharmacological properties:

1. Anticancer Activity

Compound A has shown promising anticancer properties in vitro against several cancer cell lines. Studies indicate that it can induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of specific signaling pathways.

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)10.5Apoptosis induction via caspase activation
HeLa (Cervical)8.2Inhibition of cell cycle progression
A549 (Lung)12.0ROS generation leading to oxidative stress

2. Anti-inflammatory Properties

Research indicates that Compound A exhibits significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. This activity suggests potential therapeutic applications in inflammatory diseases.

Mechanism:

  • Suppression of NF-kB signaling pathway.
  • Reduction in the expression of COX-2 enzyme.

3. Antimicrobial Activity

Compound A has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results suggest moderate antibacterial activity, particularly against Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

Case Studies and Research Findings

Several studies have investigated the biological activity of Compound A:

  • Study on Anticancer Effects :
    • In a study published in Journal of Medicinal Chemistry, Compound A was tested against a panel of cancer cell lines, revealing its potential as a lead compound for further development due to its low cytotoxicity towards normal cells while effectively targeting cancer cells .
  • Inflammation Model :
    • An animal model study demonstrated that administration of Compound A significantly reduced paw edema in rats induced by carrageenan, indicating its potential use as an anti-inflammatory agent .
  • Antimicrobial Testing :
    • In vitro studies showed that Compound A exhibited bactericidal activity against Staphylococcus aureus, suggesting further exploration for use as an antibacterial agent .

Properties

Molecular Formula

C29H30BrN3O5

Molecular Weight

580.5 g/mol

IUPAC Name

diethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C29H30BrN3O5/c1-6-37-28(34)24-17(3)31-18(4)25(29(35)38-7-2)26(24)21-16-33(20-11-9-8-10-12-20)32-27(21)19-13-14-23(36-5)22(30)15-19/h8-16,26,31H,6-7H2,1-5H3

InChI Key

JGQSJEHCWFXHLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CN(N=C2C3=CC(=C(C=C3)OC)Br)C4=CC=CC=C4)C(=O)OCC)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.